3-aminopropyl(methyl)phosphinic Acid

Übersicht

Beschreibung

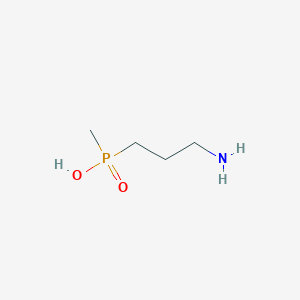

3-Aminopropyl(methyl)phosphinic acid (3-APMPA) is a selective and potent agonist of the GABAB receptor, a metabotropic receptor critical for modulating neurotransmitter release and synaptic plasticity. Structurally, it belongs to the class of phosphinic acid derivatives, characterized by a phosphorus atom bonded to an aminopropyl chain and a methyl group.

Vorbereitungsmethoden

Palladium-Catalyzed Hydrophosphinylation

Palladium-catalyzed hydrophosphinylation has emerged as a robust method for synthesizing substituted phosphinic acids. This approach involves the addition of a P–H bond across unsaturated bonds, such as alkenes or alkynes, in the presence of a palladium catalyst .

Reaction Mechanism and Substrate Design

The reaction typically employs a Pd/xantphos catalyst system to facilitate the anti-Markovnikov addition of methyl-H-phosphinic acid (HP(O)(OH)CH₃) to allylamine derivatives. For example, N-allylcarbamates undergo hydrophosphinylation in acetonitrile under reflux, yielding 3-aminopropyl(methyl)phosphinic acid after deprotection . Key steps include:

-

Oxidative addition of methyl-H-phosphinic acid to Pd(0).

-

Coordination and insertion of the alkene into the Pd–P bond.

Optimization and Yields

Reaction conditions critically influence yields (Table 1). Using 0.25 mol% Pd/xantphos in CH₃CN at 80°C for 6 hours achieves 55–77% yield . Microwave-assisted heating reduces reaction times to 1–2 hours but requires careful temperature control to prevent decomposition .

Table 1: Hydrophosphinylation Optimization Parameters

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.25 | 80 | 6 | 72–87 |

| 0.5 | 100 | 3 | 65–70 |

| 1.0 | 60 | 12 | 55–60 |

Phospha-Mannich Reaction Strategies

The phospha-Mannich reaction, a three-component condensation of hypophosphorous acid (H₃PO₂), aldehydes, and amines, offers a direct route to aminoalkylphosphinic acids . For this compound, this method requires careful selection of aldehyde and amine precursors.

Component Selection and Reaction Design

-

H₃PO₂ : Serves as the P–H nucleophile.

-

Aldehyde : Formaldehyde introduces the methyl group via in situ imine formation.

-

Amine : 3-Aminopropanol or protected derivatives provide the aminopropyl chain .

The reaction proceeds via imine intermediates, where H₃PO₂ attacks the electrophilic carbon, followed by tautomerization to the phosphinic acid .

Challenges and Side Reactions

Competing pathways include:

Table 2: Phospha-Mannich Reaction Outcomes

| Aldehyde | Amine | H₃PO₂ Equiv. | Yield (%) |

|---|---|---|---|

| Formaldehyde | 3-Aminopropanol | 1.5 | 45–50 |

| Acetaldehyde | N-Boc-1,3-diaminopropane | 2.0 | 35–40 |

Multi-Step Alkylation-Amination Approaches

Sequential functionalization of phosphorus centers provides an alternative route, particularly for introducing sterically demanding groups.

Methylation of H₃PO₂

Methyl-H-phosphinic acid is synthesized via alkylation of H₃PO₂ with methyl iodide under basic conditions (NaOH, 0°C), achieving 60–70% yield . The reaction proceeds via an SN2 mechanism:

3\text{PO}2 + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{HP(O)(OH)CH}3 + \text{NaI}

Aminopropyl Group Introduction

The methyl-H-phosphinic acid undergoes nucleophilic substitution with 3-bromopropylamine hydrobromide in DMF at 120°C, yielding the target compound in 40–50% yield . Purification via ion-exchange chromatography (Dowex 50W-X8) removes unreacted starting materials .

Table 3: Alkylation-Amination Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Methylation of H₃PO₂ | NaOH, 0°C, 12 h | 65 |

| Aminopropyl addition | DMF, 120°C, 24 h | 48 |

Comparative Analysis of Methods

Hydrophosphinylation excels in regioselectivity and catalytic efficiency but requires specialized ligands and inert conditions. Phospha-Mannich reactions are more accessible but suffer from lower yields due to redox side reactions. Multi-step alkylation offers flexibility but involves harsh conditions and intermediate purification challenges.

Analyse Chemischer Reaktionen

SKF 97541 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: SKF 97541 kann zu dem entsprechenden Phosphinoxid oxidiert werden.

Reduktion: Die Verbindung kann zu dem entsprechenden Phosphin reduziert werden.

Substitution: SKF 97541 kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

GABA Receptor Modulation

3-APMPA acts as a selective antagonist of GABAC receptors, which are involved in inhibitory neurotransmission. Research indicates that it can inhibit calcium influx in rat retinal bipolar cells, demonstrating its potential role in modulating synaptic transmission . This property is significant for developing treatments for conditions like myopia and other visual disorders.

Therapeutic Potential

Studies have shown that 3-APMPA exhibits a superior therapeutic index compared to other analogs, making it a promising candidate for therapeutic applications. Its ability to selectively target GABA receptors suggests potential use in treating conditions characterized by excessive neuronal excitability, such as epilepsy .

Pharmacological Studies

In Vivo and In Vitro Studies

In pharmacological studies, 3-APMPA has been evaluated for its effects on various animal models. For instance, it has been shown to produce hypothermia in rats, indicating its central nervous system activity . This effect is particularly relevant when considering the compound's potential side effects and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-APMPA has been analyzed to understand its binding affinity and efficacy at GABA receptors. Comparisons with other phosphinic acid derivatives help elucidate the mechanisms by which these compounds exert their effects on neurotransmission .

Case Studies and Experimental Findings

Wirkmechanismus

SKF 97541 exerts its effects by binding to and activating gamma-aminobutyric acid type B receptors. These receptors are metabotropic receptors that are coupled to G-proteins. Upon activation by SKF 97541, the gamma-aminobutyric acid type B receptors inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. This results in the opening of potassium channels and the closing of calcium channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

3-APMPA is distinguished from its analogs by the presence of a methyl group on the phosphorus atom. Key structural analogs include:

- 3-Aminopropylphosphinic Acid (3-APPA): Lacks the methyl group on phosphorus.

- Baclofen : A chlorophenyl-substituted GABA derivative.

- CGP35024: Another phosphinic acid analog with varying substituents.

The methylation in 3-APMPA reduces its affinity for the GABA transporter (GAT), significantly altering its pharmacokinetic and pharmacodynamic profiles compared to 3-APPA .

Pharmacological Profiles

Receptor Affinity and Potency

- GABAB Receptor : Both 3-APMPA and 3-APPA are full agonists at GABAB receptors, with comparable in vitro affinity and potency. However, 3-APMPA exhibits 10-fold higher potency than baclofen in activating GABAB receptors .

- Rho-like GABA Receptors : At rho receptors, 3-APMPA acts as a competitive antagonist (Kb ≈ 0.8 µM), showing greater potency than 3-APPA (Kb ≈ 1.7 µM) .

Therapeutic Index and CNS Effects

- 3-APPA : Demonstrates a superior therapeutic index in inhibiting transient lower esophageal sphincter relaxations (TLOSR), a mechanism relevant to GERD. This is attributed to GAT-mediated uptake into enteric neurons , enhancing peripheral efficacy without significant CNS side effects .

- While this reduces peripheral efficacy for TLOSR inhibition, it paradoxically causes greater CNS side effects (e.g., hypothermia) when directly administered into the CNS, likely due to higher intrinsic receptor potency .

Key Data Table

Pharmacokinetics

Both 3-APMPA and 3-APPA exhibit high oral bioavailability and similar plasma half-lives in animal models. However, their distribution differs:

- 3-APPA is efficiently transported into neural cells via GAT, enhancing its action in peripheral neurons.

- 3-APMPA remains predominantly in systemic circulation, limiting peripheral efficacy but increasing the risk of CNS side effects at higher doses .

Mechanistic Insights and Classification

Compounds in this class are categorized into two groups based on substituents:

- Group I (3-APMPA analogs): Methylated phosphorus or large 2-position substituents.

- Group II (3-APPA analogs): Non-methylated with small 2-position substituents. High GAT affinity, enhanced neural uptake, and superior therapeutic indices for peripheral targets .

Biologische Aktivität

3-Aminopropyl(methyl)phosphinic acid (APMPA) is a compound that has garnered attention for its biological activities, particularly as a selective agonist of GABA receptors. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of APMPA, drawing from various research studies and findings.

Chemical Structure and Properties

APMPA is characterized by its phosphinic acid structure, which contributes to its interaction with neurotransmitter systems. The chemical formula is , and it includes an amino group that enhances its reactivity and biological activity.

APMPA primarily acts as a selective agonist of GABA receptors , which are critical in the modulation of neurotransmission in the central nervous system. The compound has been shown to exhibit significant activity at GABA receptors, influencing various physiological processes such as:

- Neurotransmitter release : By activating GABA receptors, APMPA can inhibit the release of excitatory neurotransmitters, thus exerting a calming effect on neuronal activity.

- Muscle relaxation : Its agonistic action on GABA receptors contributes to muscle relaxation and may have implications in treating conditions characterized by muscle spasticity.

Pharmacological Studies

- GABA Receptor Agonism : APMPA has been demonstrated to act as a potent agonist at GABA receptors, which has implications for its use in treating neurological disorders. Research indicates that it can enhance the inhibitory effects of GABA in various experimental models .

- Insecticidal Properties : A study highlighted the insecticidal effects of APMPA on houseflies (Musca domestica), where it caused significant prostration at certain doses. This suggests potential applications in pest control due to its neurotoxic effects on non-target species .

- Myopia Prevention : In animal models, specifically chicks, APMPA was shown to prevent the development of experimental myopia when administered intravitreal injections. This effect was dose-dependent and correlated with its interaction with GABA receptors .

Case Studies

- Learning and Memory Enhancement : In rodent models, APMPA administration improved performance in memory tasks such as the Morris water maze, indicating its potential cognitive-enhancing effects through modulation of GABAergic transmission .

- Behavioral Effects : Research involving dopamine neurons indicated that APMPA could modulate the firing rates of these neurons, suggesting implications for mood regulation and the treatment of disorders like depression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the synthetic routes and characterization methods for 3-aminopropyl(methyl)phosphinic acid?

- Synthesis : The compound is synthesized via phosphinic acid derivatives, often involving alkylation or phosphorylation of aminopropyl precursors. For example, dimethylphosphinoyl intermediates can be functionalized with methyl and aminopropyl groups, followed by hydrolysis .

- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation (e.g., and NMR), infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation .

Q. What are the primary biochemical targets of this compound?

- The compound is a potent and selective GABB receptor agonist , binding to both native rat and human recombinant GABB receptors. It acts as a full agonist, mimicking GABAergic inhibition in neuronal pathways .

Q. How is the purity of this compound validated in research settings?

- Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, using mobile phases like methanol/pH 3.5 buffer/acetonitrile (50:35:15) to resolve impurities. System suitability tests ensure column efficiency and reproducibility .

Advanced Research Questions

Q. Why do 3-aminopropyl(methyl)phosphinic acids exhibit a lower therapeutic index compared to non-methylated analogs?

- Key Mechanism : Methylation at the phosphorus atom reduces affinity for GABA transporters (GAT) , limiting CNS uptake. This results in higher peripheral activity but reduced central efficacy. In contrast, non-methylated analogs (e.g., 3-aminopropylphosphinic acids) are actively transported into brain cells via GAT, enhancing their therapeutic window .

- Data Contradiction : Despite similar GABB receptor affinity, methylated analogs show weaker inhibition of transient lower esophageal sphincter relaxations (TLOSR) in vivo due to poor CNS penetration .

Q. What experimental models are used to evaluate CNS side effects of this compound?

- Hypothermia Assays : Intravenous or intracerebroventricular (i.c.v.) administration in rodents measures CNS penetration. Methylated analogs induce hypothermia at lower doses, indicating direct CNS activity .

- TLOSR in Dogs : Gastric reflux models quantify peripheral efficacy. Methylated compounds require higher doses for TLOSR inhibition compared to non-methylated analogs .

Q. How do structural modifications influence GABB receptor agonism in this compound class?

- Structure-Activity Relationship (SAR) :

- Phosphorus Substituents : Methylation reduces GAT-mediated uptake but retains receptor affinity.

- 2-Position Substitutents : Large groups (e.g., 4-chlorophenyl) mimic methylation effects, lowering therapeutic indices. Small groups (e.g., OH, F) enhance selectivity for peripheral targets .

Q. What pharmacokinetic factors explain divergent in vitro vs. in vivo profiles of methylated analogs?

- Plasma Half-Life and Bioavailability : Both methylated and non-methylated analogs show high oral availability in dogs (~70–90%). However, methylated analogs exhibit faster plasma clearance, reducing CNS exposure .

- CNS Penetration : Brain-to-plasma ratios are lower for methylated compounds, as confirmed by microdialysis studies in rats .

Q. Methodological Recommendations

- In Vitro Binding Assays : Use rat brain membranes or HEK293 cells expressing GABB(1a/2) receptors to measure IC50 values .

- In Vivo Models : Prioritize TLOSR measurements in dogs for peripheral efficacy and hypothermia assays in rodents for CNS side effects .

- Chemical Stability Tests : Evaluate pH-dependent degradation using phosphate buffers (pH 3.5–7.4) to simulate physiological conditions .

Eigenschaften

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925969 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127729-35-5 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyl(methyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.